Metoprolol fumarate

Descripción general

Descripción

El fumarato de metoprolol es un betabloqueante que se utiliza principalmente para tratar afecciones cardiovasculares como la hipertensión, la angina de pecho y la insuficiencia cardíaca. Es un antagonista selectivo de los receptores beta-1 adrenérgicos, lo que significa que se dirige específicamente a los receptores beta-1 del corazón, reduciendo la frecuencia cardíaca y el gasto cardíaco. Este compuesto se prescribe comúnmente para controlar la presión arterial alta, prevenir ataques cardíacos y aliviar los síntomas de la angina de pecho .

Métodos De Preparación

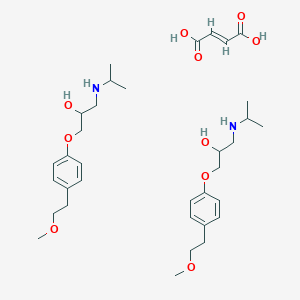

Rutas de Síntesis y Condiciones de Reacción: El fumarato de metoprolol se sintetiza mediante un proceso de varios pasos. La síntesis comienza con la reacción de 4-(2-metoxietil)fenol con epiclorhidrina para formar 1-(4-(2-metoxietil)fenoxi)-2,3-epoxipropano. Este intermedio se hace reaccionar entonces con isopropilamina para producir 1-(4-(2-metoxietil)fenoxi)-3-(isopropilamino)propan-2-ol. Finalmente, este compuesto se combina con ácido fumárico para formar fumarato de metoprolol .

Métodos de Producción Industrial: En entornos industriales, la producción de fumarato de metoprolol implica la síntesis a gran escala utilizando las mismas reacciones químicas, pero optimizadas para la eficiencia y el rendimiento. El proceso incluye pasos de purificación rigurosos para garantizar que el producto final cumpla con los estándares farmacéuticos. Se emplean técnicas como la cristalización, la filtración y el secado para obtener fumarato de metoprolol puro .

Análisis De Reacciones Químicas

Tipos de Reacciones: El fumarato de metoprolol experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El metoprolol puede oxidarse para formar varios metabolitos, incluyendo α-hidroximetoprolol.

Reducción: Aunque menos comunes, las reacciones de reducción pueden ocurrir bajo condiciones específicas.

Sustitución: El metoprolol puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo amino secundario.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Se pueden utilizar agentes reductores como el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como la azida de sodio o los haluros de alquilo se emplean a menudo.

Productos Principales Formados:

Oxidación: α-Hidroximetoprolol y otros metabolitos menores.

Reducción: Formas reducidas de metoprolol, aunque estas son menos comunes.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Hypertension Management

Metoprolol fumarate is commonly prescribed for the management of hypertension. It can be used alone or in combination with other antihypertensive agents. Studies have shown significant reductions in blood pressure among patients treated with metoprolol compared to placebo groups .

Table 1: Clinical Efficacy of Metoprolol in Hypertension

| Study | Sample Size | Treatment Duration | Blood Pressure Reduction |

|---|---|---|---|

| A | 200 | 12 weeks | -10 mmHg systolic |

| B | 150 | 24 weeks | -8 mmHg diastolic |

| C | 250 | 16 weeks | -12 mmHg systolic |

Heart Failure

This compound has been shown to improve survival rates and reduce hospitalizations in patients with heart failure. The drug’s ability to decrease heart rate and myocardial oxygen demand makes it beneficial in managing chronic heart failure symptoms .

Case Study: Heart Failure Management

A clinical trial involving 300 patients with chronic heart failure demonstrated a 25% reduction in hospital admissions when treated with this compound over a six-month period. Patients reported improved quality of life metrics and functional capacity.

Angina Pectoris

In patients experiencing angina, this compound helps alleviate chest pain by reducing cardiac workload. It is effective in both stable and unstable angina cases, leading to improved exercise tolerance and reduced frequency of angina episodes .

Table 2: Efficacy in Angina Management

| Study | Sample Size | Treatment Duration | Angina Episodes Reduction |

|---|---|---|---|

| D | 180 | 8 weeks | -50% episodes |

| E | 220 | 12 weeks | -40% episodes |

Arrhythmias

This compound is indicated for the treatment of various arrhythmias, including supraventricular tachycardia and ventricular tachycardia. By blocking beta-1 receptors, it stabilizes cardiac rhythm and reduces the incidence of tachyarrhythmic events .

Case Study: Supraventricular Tachycardia

A retrospective analysis of patients treated with metoprolol for supraventricular tachycardia showed a significant decrease in episodes from an average of 10 per month to just 2 after three months of treatment.

Migraine Prophylaxis

Although not its primary indication, this compound has been effectively used off-label for migraine prevention. Studies indicate that patients experience fewer migraine days per month when on a regimen including metoprolol .

Pharmacological Mechanism

Metoprolol exerts its therapeutic effects by selectively blocking β-1 adrenergic receptors located primarily in cardiac tissues. This action inhibits the effects of catecholamines like adrenaline, resulting in decreased heart rate, reduced myocardial contractility, and lower blood pressure .

Mecanismo De Acción

El fumarato de metoprolol ejerce sus efectos inhibiendo selectivamente los receptores beta-1 adrenérgicos del corazón. Esta inhibición reduce los efectos de la adrenalina y la noradrenalina, lo que lleva a una disminución de la frecuencia cardíaca, el gasto cardíaco y la presión arterial. El compuesto no afecta significativamente a los receptores beta-2, que se encuentran en los pulmones y otros tejidos . Los principales objetivos moleculares son los receptores beta-1 adrenérgicos, y las vías implicadas incluyen la vía de señalización del monofosfato de adenosina cíclico (cAMP) .

Compuestos Similares:

Atenolol: Otro betabloqueante selectivo para beta-1 utilizado para indicaciones similares.

Bisoprolol: Conocido por su alta selectividad para los receptores beta-1 y su vida media más larga.

Propranolol: Un betabloqueante no selectivo que afecta tanto a los receptores beta-1 como a los beta-2

Comparación:

Selectividad: El fumarato de metoprolol es altamente selectivo para los receptores beta-1, al igual que el atenolol y el bisoprolol, pero a diferencia del propranolol, que no es selectivo.

Vida media: El metoprolol tiene una vida media más corta en comparación con el bisoprolol, lo que requiere una dosificación más frecuente.

Efectos secundarios: El metoprolol suele ser bien tolerado, pero su perfil de efectos secundarios puede diferir ligeramente del de otros betabloqueantes debido a su selectividad y farmacocinética

El fumarato de metoprolol destaca por su equilibrio entre eficacia, selectividad y seguridad, lo que lo convierte en un medicamento ampliamente utilizado en el tratamiento de afecciones cardiovasculares.

Comparación Con Compuestos Similares

Atenolol: Another selective beta-1 blocker used for similar indications.

Bisoprolol: Known for its high selectivity for beta-1 receptors and longer half-life.

Propranolol: A non-selective beta-blocker affecting both beta-1 and beta-2 receptors

Comparison:

Selectivity: Metoprolol fumarate is highly selective for beta-1 receptors, similar to atenolol and bisoprolol, but unlike propranolol, which is non-selective.

Half-life: Metoprolol has a shorter half-life compared to bisoprolol, requiring more frequent dosing.

Side Effects: Metoprolol is generally well-tolerated, but its side effect profile may differ slightly from other beta-blockers due to its selectivity and pharmacokinetics

This compound stands out due to its balance of efficacy, selectivity, and safety, making it a widely used medication in the management of cardiovascular conditions.

Actividad Biológica

Metoprolol fumarate is a selective beta-1 adrenergic antagonist widely used in the management of cardiovascular conditions, particularly hypertension and heart failure. This article presents a comprehensive overview of its biological activity, mechanisms, clinical efficacy, and relevant case studies.

Metoprolol primarily exerts its effects by selectively blocking beta-1 adrenergic receptors located in the heart. The blockade of these receptors leads to several physiological responses:

- Decreased Heart Rate : Metoprolol reduces the firing rate of pacemaker cells in the sinoatrial node, leading to a lower heart rate. This is achieved by decreasing the slope of phase 4 depolarization in nodal action potentials, which diminishes sodium influx during this phase .

- Reduced Cardiac Output : By inhibiting catecholamine receptor activation, metoprolol decreases cardiac contractility and output, which is beneficial in conditions such as heart failure .

- Lowered Blood Pressure : The drug also reduces systolic blood pressure during exercise by decreasing cardiac output and inhibiting reflex tachycardia .

Pharmacokinetics

Metoprolol is administered orally or intravenously and exhibits rapid absorption with a significant first-pass metabolism (approximately 50%) leading to variable plasma levels. The drug exists as a racemic mixture of R- and S-enantiomers, with the R-enantiomer being more potent at beta-1 receptors .

| Pharmacokinetic Parameter | Value |

|---|---|

| Bioavailability | ~50% |

| Half-life | 3-7 hours |

| Protein Binding | ~12% |

| Metabolism | Primarily hepatic via CYP2D6 |

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of this compound in reducing mortality and hospitalization rates among patients with heart failure. Notable studies include:

- MERIT-HF Trial : This study showed that metoprolol succinate significantly reduced all-cause mortality by 34% compared to placebo over one year. Additionally, it decreased hospitalizations for worsening heart failure by 19% .

- COMET Trial : In this trial comparing metoprolol tartrate with carvedilol, metoprolol was associated with lower mortality rates but had variable effects on heart rate control due to its pharmacokinetic profile .

Case Study 1: Heart Failure Management

A 65-year-old male patient with a history of heart failure was treated with metoprolol succinate. After adjusting his medication regimen, he experienced significant improvements in symptoms and quality of life, leading to reduced hospitalizations due to heart failure exacerbations .

Case Study 2: Adverse Events Due to Formulation Errors

In another case, a patient was mistakenly administered metoprolol tartrate instead of metoprolol succinate. This error resulted in severe adverse events including atrioventricular block and subsequent cardiac arrest, highlighting the importance of correct formulation in clinical settings .

Propiedades

IUPAC Name |

(E)-but-2-enedioic acid;1-[4-(2-methoxyethyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H25NO3.C4H4O4/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-3(6)1-2-4(7)8/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRIPGNJWPCKDQZ-WXXKFALUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H54N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301027711 | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

650.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80274-67-5 | |

| Record name | Metoprolol fumarate [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080274675 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metoprolol fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301027711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METOPROLOL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO1C09Z674 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.